4-(3,4-dihydro-2H-1,8-naphthyridin-1-ylmethyl)-3-fluoro-N-hydroxybenzamide
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Overview
Description
PB131 is a selective and brain-permeable HDAC6 inhibitor with high binding affinity (IC50: 1.8 nM). It exhibits potent anti-inflammatory activity and is primarily used for research in inflammation, especially neuroinflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PB131 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization to ensure high purity and quality .
Industrial Production Methods
Industrial production of PB131 follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, involving large-scale reactors and continuous monitoring of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
PB131 undergoes various chemical reactions, including:
Oxidation: PB131 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in PB131.
Substitution: PB131 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
PB131 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study HDAC6 inhibition and its effects on various chemical pathways.
Biology: Investigated for its role in modulating biological processes, particularly those involving inflammation and neuroinflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.
Mechanism of Action
PB131 exerts its effects by selectively inhibiting HDAC6, an enzyme involved in the deacetylation of histones and other proteins. This inhibition leads to the accumulation of acetylated proteins, which can modulate various cellular processes. The molecular targets and pathways involved include the regulation of gene expression, protein stability, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tubastatin A: Another selective HDAC6 inhibitor with similar properties but different chemical structure.
ACY-1215: A selective HDAC6 inhibitor used in research for its anti-inflammatory and anti-cancer properties.
Uniqueness of PB131
PB131 is unique due to its high binding affinity and brain permeability, making it particularly suitable for research in neuroinflammation. Its potent anti-inflammatory activity and selectivity for HDAC6 set it apart from other similar compounds .
Properties
Molecular Formula |
C16H16FN3O2 |
---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-1,8-naphthyridin-1-ylmethyl)-3-fluoro-N-hydroxybenzamide |
InChI |
InChI=1S/C16H16FN3O2/c17-14-9-12(16(21)19-22)5-6-13(14)10-20-8-2-4-11-3-1-7-18-15(11)20/h1,3,5-7,9,22H,2,4,8,10H2,(H,19,21) |
InChI Key |
IRALAZOBAVZSHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=CC=C2)N(C1)CC3=C(C=C(C=C3)C(=O)NO)F |
Origin of Product |
United States |
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